

# Spectroscopic Profile of 1H-Pyrrole-3-carbonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **1H-Pyrrole-3-carbonitrile**

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This technical guide provides a comprehensive overview of the spectroscopic properties of **1H-Pyrrole-3-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

## Chemical Structure and Properties

IUPAC Name: **1H-pyrrole-3-carbonitrile** Molecular Formula: C<sub>5</sub>H<sub>4</sub>N<sub>2</sub> Molecular Weight: 92.10 g/mol CAS Number: 7126-38-7[1]

## Spectroscopic Data

A summary of the anticipated spectroscopic data for **1H-Pyrrole-3-carbonitrile** is presented below. These values are predicted based on the analysis of related structures and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2][3][4] The expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **1H-Pyrrole-3-carbonitrile** in a deuterated solvent such as CDCl<sub>3</sub> are summarized in the tables below.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	8.0 - 9.0	Broad Singlet	-
H2	~7.0	Triplet	~2.5
H4	~6.8	Triplet	~2.5
H5	~6.3	Triplet	~2.5

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Carbon	Chemical Shift ( $\delta$ , ppm)
C2	~120
C3	~100
C4	~118
C5	~110
CN	~115

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[\[5\]](#) The characteristic IR absorption bands for **1H-Pyrrole-3-carbonitrile** are listed below.

Table 3: Predicted IR Spectral Data for **1H-Pyrrole-3-carbonitrile**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C≡N Stretch (nitrile)	2220 - 2260	Strong
C=C Stretch (aromatic)	1400 - 1600	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.<sup>[6]</sup><sup>[7]</sup> For **1H-Pyrrole-3-carbonitrile**, the molecular ion peak (M<sup>+</sup>) is expected at m/z 92.

Table 4: Predicted Mass Spectrometry Fragmentation for **1H-Pyrrole-3-carbonitrile**

m/z	Fragment
92	[C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
65	[M - HCN] <sup>+</sup>
39	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.<sup>[8]</sup><sup>[9]</sup> **1H-Pyrrole-3-carbonitrile** is expected to exhibit absorption maxima characteristic of a substituted pyrrole ring.

Table 5: Predicted UV-Vis Spectral Data for **1H-Pyrrole-3-carbonitrile** in Methanol

Transition	λ <sub>max</sub> (nm)
π → π	~210
π → π	~260

# Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate spectroscopic data.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve 5-10 mg of purified **1H-Pyrrole-3-carbonitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[2]</sup>
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
- Transfer the solution to a clean 5 mm NMR tube.

### Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16

### Instrument Parameters ( $^{13}\text{C}$ NMR):

- Spectrometer Frequency: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

## FT-IR Spectroscopy

Sample Preparation (Thin Film Method):[\[10\]](#)

- Dissolve a small amount (2-5 mg) of **1H-Pyrrole-3-carbonitrile** in a volatile solvent (e.g., dichloromethane or acetone).[\[11\]](#)
- Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrument Parameters:

- Scan Range: 4000 - 400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample compartment should be run prior to sample analysis.

## Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[12\]](#)
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[\[12\]](#)

Instrument Parameters (ESI-MS):

- Ionization Mode: Positive or negative, depending on the desired information.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas Flow: Adjusted to obtain a stable spray.

- Drying Gas Temperature: 200-350 °C
- Mass Range: m/z 50-500

## UV-Vis Spectroscopy

### Sample Preparation:

- Prepare a stock solution of **1H-Pyrrole-3-carbonitrile** in a UV-grade solvent (e.g., methanol or ethanol).
- Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- Use a quartz cuvette with a 1 cm path length.
- Use the same solvent as a blank for baseline correction.[\[13\]](#)

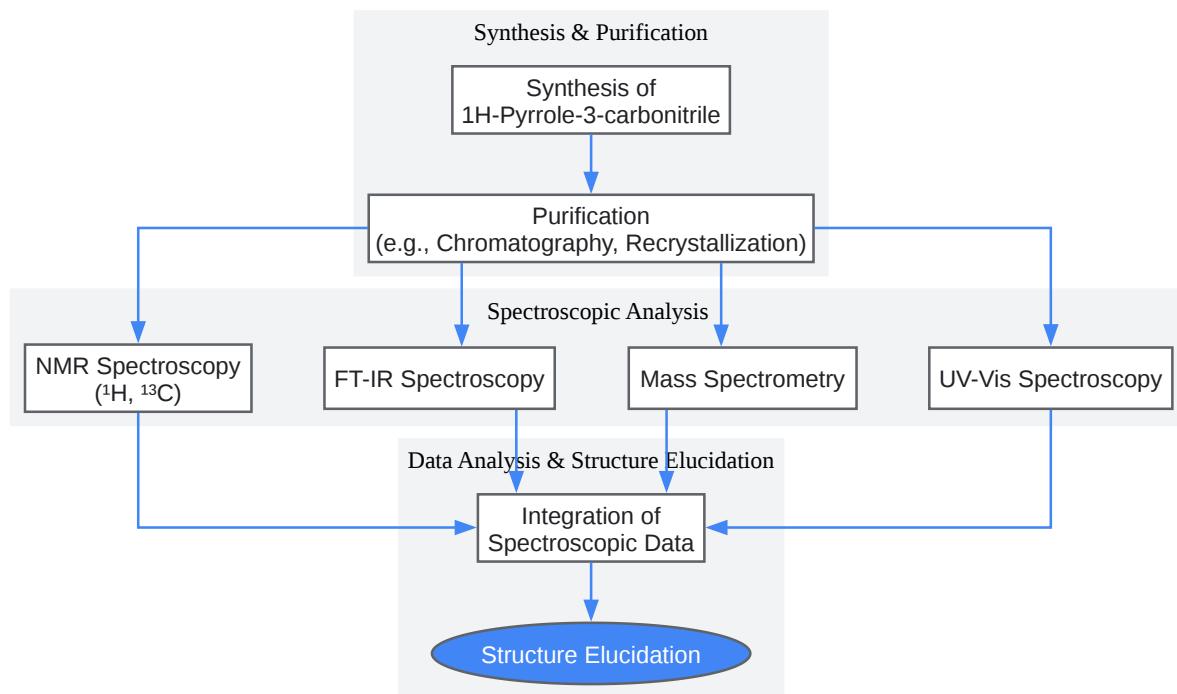
### Instrument Parameters:

- Wavelength Range: 200 - 400 nm
- Scan Speed: Medium
- Data Interval: 1 nm

## Visualizations

### General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as **1H-Pyrrole-3-carbonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1H-Pyrrole-3-carbonitrile**.

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## References

- 1. 1H-pyrrole-3-carbonitrile | C5H4N2 | CID 564206 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 3. [nmr.chem.ox.ac.uk](https://nmr.chem.ox.ac.uk) [[nmr.chem.ox.ac.uk](https://nmr.chem.ox.ac.uk)]
- 4. NMR Spectroscopy [[www2.chemistry.msu.edu](https://www2.chemistry.msu.edu)]
- 5. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 6. The Mass Spectrometry Experiment [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 7. [fiveable.me](https://fiveable.me) [[fiveable.me](https://fiveable.me)]
- 8. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 9. [masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
- 10. [orgchemboulder.com](https://orgchemboulder.com) [[orgchemboulder.com](https://orgchemboulder.com)]
- 11. [eng.uc.edu](https://eng.uc.edu) [[eng.uc.edu](https://eng.uc.edu)]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [[massspec.chem.ox.ac.uk](https://massspec.chem.ox.ac.uk)]
- 13. [engineering.purdue.edu](https://engineering.purdue.edu) [[engineering.purdue.edu](https://engineering.purdue.edu)]
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